
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, antioxidant, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant materials, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity. Industrial production also involves purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions. These reactions often require catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has numerous scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown promise in the treatment of inflammatory diseases, cancer, and other conditions due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Oleanolic acid: The parent compound from which this compound is derived. It also has anti-inflammatory and anticancer properties.
Ursolic acid: A structurally similar triterpenoid with similar biological activities.
Betulinic acid: Another triterpenoid with anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific acetylation, which enhances its biological activities and makes it a valuable compound for scientific research and therapeutic applications.
Eigenschaften
Molekularformel |
C32H50O5 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
SLLMHUNWRZOHCM-PROZZQCMSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C |
Kanonische SMILES |
CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


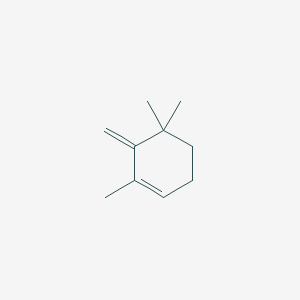
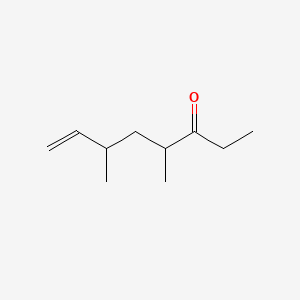
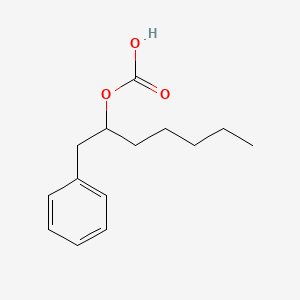
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
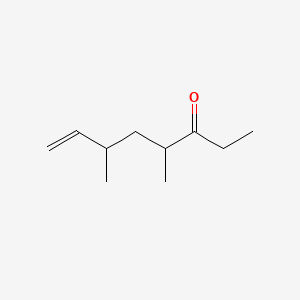
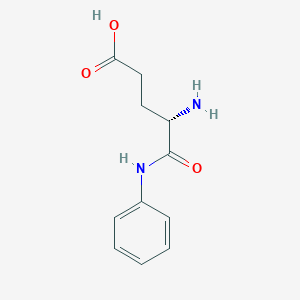
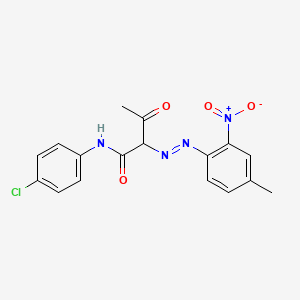

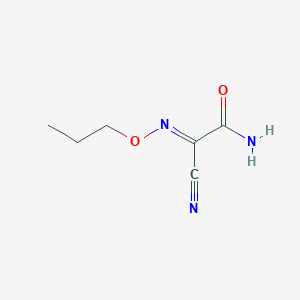
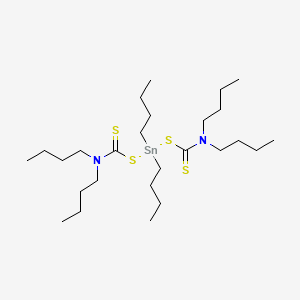
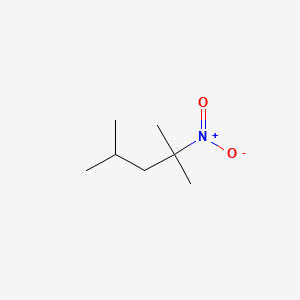
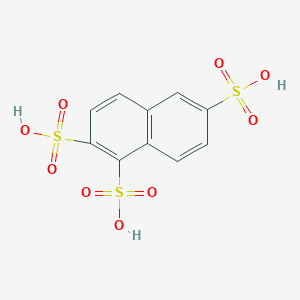
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

